molecular formula C14H9ClN2O2 B1496754 1-Chloro-5-hydrazino-9,10-anthracenedione CAS No. 261962-07-6

1-Chloro-5-hydrazino-9,10-anthracenedione

Cat. No.: B1496754
CAS No.: 261962-07-6
M. Wt: 272.68 g/mol
InChI Key: PLBXPXIWHZKWLW-UHFFFAOYSA-N
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Description

1-Chloro-5-hydrazino-9,10-anthracenedione is a chemical compound with the molecular formula C₁₄H₈ClN₂O₂. It is a derivative of anthracenedione, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a chloro group at the 1-position and a hydrazino group at the 5-position on the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-hydrazino-9,10-anthracenedione can be synthesized through various synthetic routes, including the following:

  • EDC-Mediated Condensation: This method involves the reaction of this compound with ethyldiisopropylcarbodiimide (EDC) to form corresponding anthrapyrazoles.

  • Substitution Reactions: Chlorination of 5-hydrazino-9,10-anthracenedione followed by substitution reactions can yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-hydrazino-9,10-anthracenedione undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form anthraquinone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

  • Substitution: Substitution reactions at the chloro and hydrazino positions can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Anthraquinone Derivatives: Resulting from oxidation reactions.

  • Hydrazine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

1-Chloro-5-hydrazino-9,10-anthracenedione has several scientific research applications, including:

  • Chemistry: Used as a precursor in the synthesis of anthrapyrazoles, which are important in organic synthesis.

  • Biology: Studied for its potential antimicrobial and antineoplastic properties.

  • Medicine: Investigated for its use in developing new therapeutic agents, particularly in cancer treatment.

  • Industry: Employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-chloro-5-hydrazino-9,10-anthracenedione exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the derivatives formed.

Comparison with Similar Compounds

1-Chloro-5-hydrazino-9,10-anthracenedione is compared with other similar compounds, such as:

  • 1-Hydrazino-9,10-anthracenedione: Lacks the chloro group, leading to different reactivity and applications.

  • Anthrapyrazoles: Derivatives formed through EDC-mediated condensation, known for their anticancer properties.

These compounds share structural similarities but differ in their functional groups and resulting properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-chloro-5-diazenylanthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-5-1-3-7-11(9)13(18)8-4-2-6-10(17-16)12(8)14(7)19/h1-6,16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXPXIWHZKWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=N)C(=C3C=CC=C(C3=C2O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473639
Record name 1-Chloro-5-hydrazino-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261962-07-6
Record name 1-Chloro-5-hydrazino-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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